molecular formula C10H5ClN2 B567742 3-Chloroisoquinoline-4-carbonitrile CAS No. 1256463-73-6

3-Chloroisoquinoline-4-carbonitrile

Cat. No.: B567742
CAS No.: 1256463-73-6
M. Wt: 188.614
InChI Key: RANLOZRLOLZWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisoquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, featuring a chlorine atom at the third position and a cyano group at the fourth position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-4-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 3-chloroisoquinoline with cyanogen bromide under basic conditions. Another approach involves the use of 3-chloroisoquinoline-4-carboxylic acid, which is converted to the corresponding nitrile via dehydration reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Aminoisoquinolines, thioisoquinolines, and alkoxyisoquinolines.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: Isoquinoline amines.

Mechanism of Action

The mechanism of action of 3-Chloroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular functions and exhibiting anticancer or antimicrobial activities .

Comparison with Similar Compounds

  • 1-Chloroisoquinoline-4-carbonitrile
  • 3-Bromoisoquinoline-4-carbonitrile
  • 3-Iodoisoquinoline-4-carbonitrile

Comparison: 3-Chloroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative often exhibits different reactivity profiles in substitution reactions and may have varying biological effects due to differences in electronic and steric properties .

Properties

IUPAC Name

3-chloroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLOZRLOLZWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728705
Record name 3-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256463-73-6
Record name 3-Chloroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.